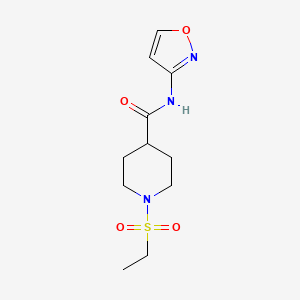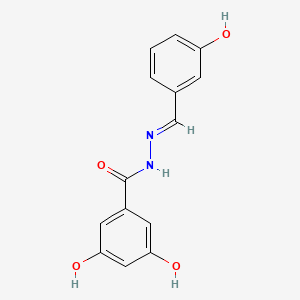![molecular formula C11H14N4O3S3 B5556580 4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)
4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide often involves complex reactions, including the interaction of N-sulfonylamines with 3-dimethylamino-2H-azirines, leading to the formation of thiadiazoles and oxathiazoles. Novel reactions demonstrating competitive formation of these compounds have been documented, showcasing the intricate synthetic routes needed to produce such chemicals (Tornus, Schaumann, & Adiwidjaja, 1996).
Molecular Structure Analysis
The molecular structure and tautomeric behavior of derivatives similar to the compound have been analyzed using spectroscopic methods, including Fourier Transform infrared and nuclear magnetic resonance. Such studies reveal the complex tautomeric forms molecules can assume, which are crucial for understanding their chemical behavior and potential applications (Erturk, Gumus, Dikmen, & Alver, 2016).
Chemical Reactions and Properties
The reactivity of these compounds towards different chemical agents and under various conditions has been explored, highlighting their versatile chemical nature. For example, the interaction of thiadiazole sulfonamides with mammalian isoforms has been studied, offering insights into their inhibitory properties and potential as selective agents in biochemical applications (Temperini, Cecchi, Boyle, Scozzafava, Escribano Cabeza, Wentworth, Blackburn, & Supuran, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are essential for their application in material science and pharmaceuticals. Research into proton tautomerism and stereoisomerism of related thiazolone derivatives sheds light on the structural characteristics that influence these physical properties (Pyrih, Łapiński, Zięba, Mizera, Lesyk, Gzella, & Jaskolski, 2023).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for forming derivatives, is crucial for the practical application of these compounds. Studies have shown the synthesis and antibacterial activity of thiadiazole sulfonamide derivatives, indicating their significant potential in medicinal chemistry (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).
Applications De Recherche Scientifique
Tautomeric Behavior and Molecular Interactions
Research has delved into the tautomeric behavior of sulfonamide derivatives, focusing on their molecular conformations or tautomeric forms. Such studies are crucial as these forms are directly related to the pharmaceutical and biological activities of these compounds. Spectroscopic methods like Fourier Transform infrared and nuclear magnetic resonance have been employed to identify different tautomeric forms, providing insights into their structural dynamics and interactions with biological molecules (Erturk et al., 2016).
Antimicrobial and Antibacterial Activity
Several studies have synthesized and evaluated the antibacterial activity of thiadiazole sulfonamide derivatives. These compounds have shown significant activity against various bacterial strains, comparable to established antibiotics such as sulfamethoxazole and Norfloxacin (Gadad et al., 2000). Such research underscores the potential of these sulfonamide derivatives as leads for developing new antibacterial agents.
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been studied for their potential as enzyme inhibitors, specifically targeting carbonic anhydrase isoforms. These compounds have shown potent inhibition against several isoforms, indicating their utility in designing selective inhibitors for therapeutic applications. The interaction with enzyme isoforms suggests their applicability in treating conditions where inhibition of specific carbonic anhydrase isoforms is beneficial (Temperini et al., 2008).
Synthesis and Structural Analysis
Research has also focused on the synthesis of novel sulfonamide derivatives, exploring their structural features and potential biological activities. These studies contribute to the understanding of the chemical and biological properties of sulfonamide compounds, facilitating the development of new drugs with enhanced efficacy and specificity (Srivastava et al., 1977).
Antiviral Activity
The antiviral properties of sulfonamide derivatives, particularly against tobacco mosaic virus, have been investigated, highlighting their potential as antiviral agents. Such studies are pivotal for identifying new compounds capable of combating viral infections (Chen et al., 2010).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S3/c1-4-9-13-14-11(20-9)12-10(16)8-5-7(6-19-8)21(17,18)15(2)3/h5-6H,4H2,1-3H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDFVHSEYYPTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=CS2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)



![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)
![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)
![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)
![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)
![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)
![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)
